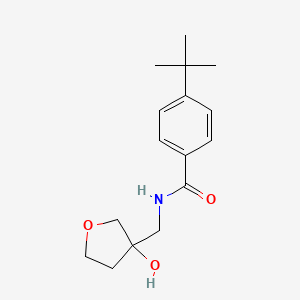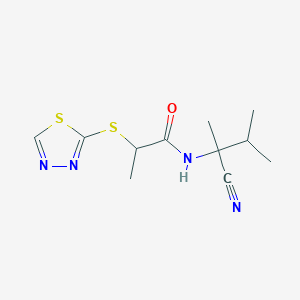
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is known by its chemical formula C12H18N4O2S2 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It also inhibits the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also relatively inexpensive compared to other compounds that have similar properties. However, one limitation of this compound is that it has relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide. One area of research is the development of new drugs based on this compound for the treatment of inflammatory conditions and cancer. Another area of research is the study of the mechanism of action of this compound in more detail, in order to better understand its effects on inflammation and cancer. Additionally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of more potent and selective compounds for these conditions.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide involves the reaction of 2-amino-1,3,4-thiadiazole with 1-bromo-2-methylpropane, followed by the reaction of the resulting compound with potassium thiocyanate and then acetic anhydride. This process yields the desired compound in high yields and purity.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for these conditions.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS2/c1-7(2)11(4,5-12)14-9(16)8(3)18-10-15-13-6-17-10/h6-8H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKRFDAEJRWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)
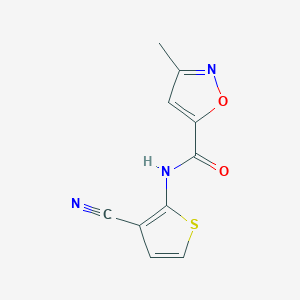
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2723853.png)
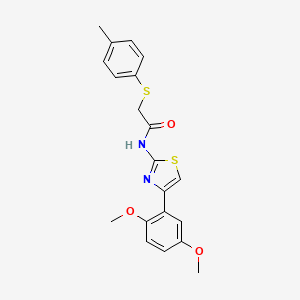
![5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2723855.png)
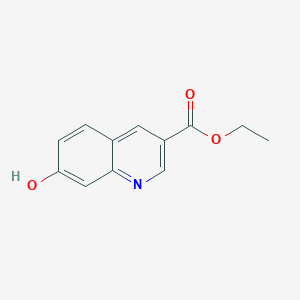
![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)

![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)
